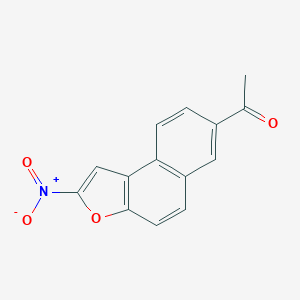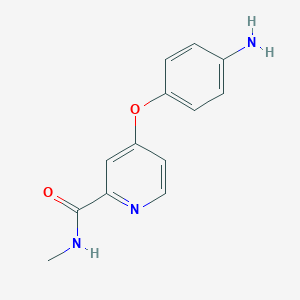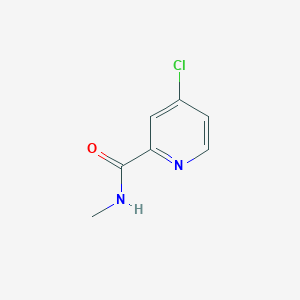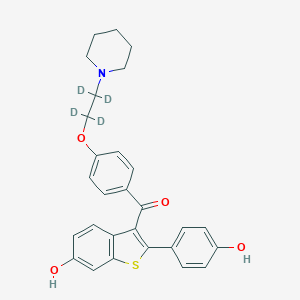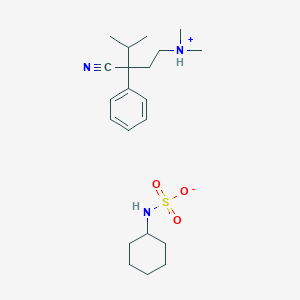
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DPCPX, and it is a selective antagonist for adenosine A1 receptors. In
Mécanisme D'action
DPCPX is a selective antagonist for adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and other tissues. These receptors are involved in various physiological processes, such as sleep regulation, pain perception, and cardiovascular function. DPCPX binds to adenosine A1 receptors and blocks the binding of adenosine, which is the endogenous ligand for these receptors. This leads to a decrease in the activity of adenosine A1 receptors and a reduction in their physiological effects.
Effets Biochimiques Et Physiologiques
DPCPX has been shown to have various biochemical and physiological effects in different tissues and systems. In the brain, DPCPX has been shown to increase wakefulness and reduce sleep duration. In the cardiovascular system, DPCPX has been shown to reduce heart rate and blood pressure. In the respiratory system, DPCPX has been shown to reduce airway resistance and improve lung function. In the immune system, DPCPX has been shown to modulate the activity of immune cells and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX has several advantages for lab experiments, such as its high selectivity and potency for adenosine A1 receptors, its well-established synthesis method, and its availability from commercial sources. However, DPCPX also has some limitations, such as its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited stability in certain conditions.
Orientations Futures
There are several future directions for the research on DPCPX. One direction is to develop new derivatives of DPCPX that have better selectivity and efficacy for adenosine A1 receptors. Another direction is to study the role of adenosine A1 receptors in different diseases and conditions, such as cancer, neurodegenerative disorders, and pain. A third direction is to explore the potential therapeutic applications of DPCPX and its derivatives in various fields, such as sleep medicine, cardiovascular medicine, and respiratory medicine.
Conclusion:
In conclusion, DPCPX is a chemical compound that has significant potential for scientific research and drug discovery. It is a selective antagonist for adenosine A1 receptors, and it has various biochemical and physiological effects in different tissues and systems. DPCPX has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, DPCPX is a valuable tool for studying the role of adenosine A1 receptors in health and disease.
Méthodes De Synthèse
DPCPX can be synthesized by reacting 4-(dimethylamino)-2-isopropyl-2-phenylbutyronitrile with cyclohexane sulfamic acid. The reaction takes place in the presence of a solvent, such as dichloromethane, and a catalyst, such as triethylamine. The final product is obtained by purifying the reaction mixture using various techniques, such as column chromatography.
Applications De Recherche Scientifique
DPCPX has been extensively studied for its potential applications in various fields, such as neuroscience, pharmacology, and drug discovery. In neuroscience, DPCPX is used as a tool to study the role of adenosine A1 receptors in the brain. In pharmacology, DPCPX is used to develop new drugs that target adenosine A1 receptors. In drug discovery, DPCPX is used as a lead compound to develop new drugs that have better selectivity and efficacy.
Propriétés
Numéro CAS |
100700-37-6 |
|---|---|
Nom du produit |
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate |
Formule moléculaire |
C21H35N3O3S |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
(3-cyano-4-methyl-3-phenylpentyl)-dimethylazanium;N-cyclohexylsulfamate |
InChI |
InChI=1S/C15H22N2.C6H13NO3S/c1-13(2)15(12-16,10-11-17(3)4)14-8-6-5-7-9-14;8-11(9,10)7-6-4-2-1-3-5-6/h5-9,13H,10-11H2,1-4H3;6-7H,1-5H2,(H,8,9,10) |
Clé InChI |
TYHONNDWIFYQMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-] |
SMILES canonique |
CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-] |
Synonymes |
4-(Dimethylamino)-2-isopropyl-2-phenylvaleronitrile cyclamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



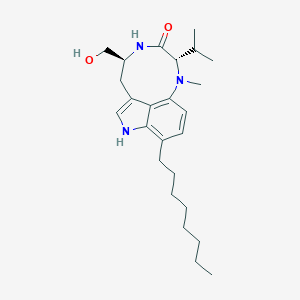
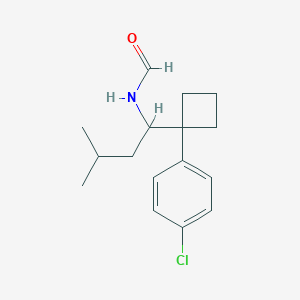


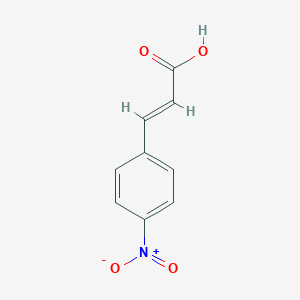
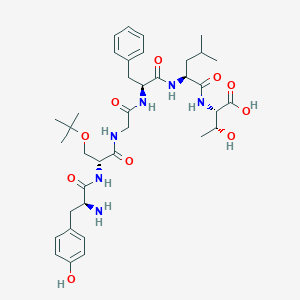
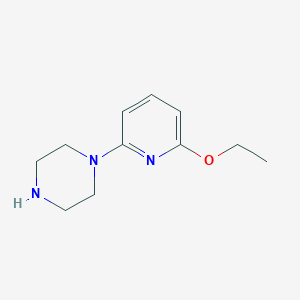
![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)
![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)
